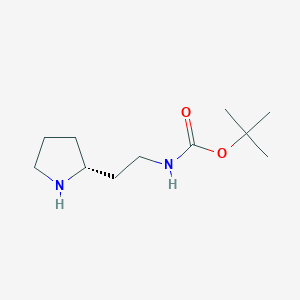

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

Vue d'ensemble

Description

®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate typically involves the reaction of ®-2-(pyrrolidin-2-yl)ethanol with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to efficient and scalable production.

Analyse Des Réactions Chimiques

Types of Reactions

®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a tert-butyl group attached to a pyrrolidine ring, which contributes to its biological activity.

Medicinal Chemistry

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate has been explored for its potential as a pharmacological agent. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Antagonism of Receptors

Research has indicated that derivatives of this compound can act as antagonists for certain receptors, including the androgen receptor. This property makes it a candidate for developing treatments for conditions like prostate cancer, where androgen signaling plays a crucial role .

Protein Biology

This compound is utilized in various protein biology applications:

- Western Blotting : Used as a reagent to analyze protein expression levels.

- Protein Purification : Assists in isolating proteins through affinity chromatography techniques .

These applications are essential for understanding protein functions and interactions within cells.

Synthesis and Development of Prodrugs

The compound serves as a precursor in synthesizing prodrugs, which enhance the bioavailability of active pharmaceutical ingredients.

Example of Prodrug Development

A study demonstrated the synthesis of prodrugs based on this compound that showed improved solubility and absorption characteristics compared to their parent compounds . This aspect is crucial in drug formulation, aiming to optimize therapeutic efficacy.

Research on Neuropharmacology

Research has also explored the neuropharmacological effects of this compound. Its structural similarity to neurotransmitters suggests potential roles in modulating synaptic transmission.

Neurotransmitter Modulation

Studies indicate that compounds with similar structures can influence neurotransmitter systems, such as GABAergic or dopaminergic pathways, which could lead to applications in treating neurological disorders .

Data Summary Table

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Medicinal Chemistry | Antagonist for androgen receptors | Potential treatment for prostate cancer |

| Protein Biology | Western blotting | Analyzing protein expression levels |

| Protein Purification | Affinity chromatography | Isolating proteins for functional studies |

| Prodrug Development | Enhancing bioavailability | Improved solubility and absorption |

| Neuropharmacology | Modulating neurotransmitter systems | Potential treatment for neurological disorders |

Mécanisme D'action

The mechanism of action of ®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism often include the inhibition of key metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl carbamate

- N-Boc-pyrrolidine

- tert-Butyl 2-(pyrrolidin-2-yl)acetate

Uniqueness

®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is unique due to its specific structural features, such as the presence of both a tert-butyl carbamate group and a pyrrolidine ring. This combination imparts distinct reactivity and biological activity compared to other similar compounds.

Activité Biologique

(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its interaction with the fibroblast activation protein (FAP). This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C11H22N2O

- Synonyms : tert-butyl N-{2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate

- CAS Number : 720000-05-5

The primary mechanism of action for this compound involves its binding to FAP, a serine protease that is overexpressed in the stroma of various carcinomas. The compound exhibits strong binding affinity, with IC50 values in the nanomolar range, indicating its potential as an effective inhibitor of FAP activity.

Biochemical Pathways

The interaction with FAP suggests that this compound may influence several biochemical pathways associated with fibroblast activation and tumor progression. Specifically, it has been shown to inhibit the expression of collagen type I alpha 1 (COL1A1) in hepatic stellate cells, highlighting its potential anti-fibrotic properties.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption with high bioavailability.

- Distribution : Notably accumulates in the bladder, suggesting renal excretion as a primary route.

- Metabolism : Involves cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Excretion : Primarily renal, with studies indicating minimal degradation under laboratory conditions.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways and gene expression. Its effects on cellular metabolism include:

- Inhibition of FAP activity leading to reduced fibrosis.

- Modulation of metabolic pathways linked to cancer progression.

Dosage Effects

In animal models, varying dosages have shown that low to moderate doses effectively inhibit FAP activity without significant toxicity. This dose-dependent relationship is critical for determining therapeutic windows in clinical applications.

Research Applications

This compound has several promising applications in scientific research:

- Cancer Research : As a potential therapeutic agent targeting FAP in various tumors.

- Fibrosis Studies : Investigating its role in reducing fibrosis in liver diseases and other fibrotic conditions.

- Drug Development : As a building block for synthesizing more complex pharmaceutical compounds.

Case Studies

Recent studies have highlighted the compound's effectiveness in preclinical models. For instance:

- Anti-Fibrotic Activity : In a study involving hepatic stellate cells, this compound significantly reduced COL1A1 expression, indicating its potential use in treating liver fibrosis.

- Tumor Imaging : Its ability to enhance tumor visualization in PET imaging studies demonstrates its utility as a diagnostic tool.

Propriétés

IUPAC Name |

tert-butyl N-[2-[(2R)-pyrrolidin-2-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNANQGCDACTJPA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692896 | |

| Record name | tert-Butyl {2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720000-05-5 | |

| Record name | tert-Butyl {2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.